molecular formula C10H7N3O2 B1417982 Methyl 3-cyano-1H-indazole-5-carboxylate CAS No. 1190319-99-3

Methyl 3-cyano-1H-indazole-5-carboxylate

Cat. No. B1417982
M. Wt: 201.18 g/mol
InChI Key: POZSZUBOUIBITK-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

Methyl 3-iodo-1H-indazole-5-carboxylate (30.7 g, 102 mmol), zinc cyanide (20.3 g, 173 mmol), zinc dust (4.05 g, 61.9 mmol), [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II), complex with dichloromethane (12 g, 15 mmol), and copper (I) iodide (19.7 g, 103 mmol) were combined in a 1 L round bottom flask. N,N-dimethylacetamide (500 mL) was added and the reaction mixture was purged with nitrogen for 10 minutes. The reaction was heated to 120° C. for 1 hour. The reaction was cooled to room temperature and was diluted with ethyl acetate (1 L), and allowed to stir for 20 minutes. The reaction mixture was filtered through a plug of Celite, rinsing with 500 mL ethyl acetate. The filtrate was added to a solution of saturated ammonium chloride and concentrated ammonium hydroxide (2 L) (prepared by adding ammonium hydroxide to a saturated aqueous solution of ammonium chloride until pH=8) and the biphasic solution was stirred vigorously for 1 hour. The resulting emulsion was filtered through a small pad of Celite. The layers were separated and the aqueous was extracted two additional times with ethyl acetate (1100 mL), each time filtering the resulting emulsion through Celite. The combined organic layers were washed with water (2×900 mL) and brine (900 mL), dried over sodium sulfate, filtered and concentrated. To the crude was added methanol (100 mL) and the mixture was stirred for 20 minutes. The resulting precipitate was filtered off and washed with methanol (10 mL). The filtrate was concentrated to give the title compound (13.2 g, 65%) as a solid. −ESI (M−H) 200.0; 1H NMR (400 MHz, DMSO-d6, δ): 8.43-8.45 (m, 1H), 8.05 (dd, J=8.8, 1.6 Hz, 1H), 7.85 (dd, J=8.9, 0.9 Hz, 1H), 3.88 (s, 3H).
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
catalyst
Reaction Step One
Name
Quantity
4.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
19.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=O)[CH:9]=2)[NH:4]N=1.Cl[CH2:16]Cl.[OH-:18].[NH4+:19].[Cl-].[NH4+:21]>[C-]#N.[Zn+2].[C-]#N.[Zn].Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Cu]I.CN(C)C(=O)C>[C:16]([C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:18])[CH:9]=2)[NH:4][N:21]=1)#[N:19] |f:2.3,4.5,6.7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
IC1=NNC2=CC=C(C=C12)C(=O)OC
Name
Quantity
12 g
Type
reactant
Smiles
ClCCl
Name
Quantity
20.3 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
4.05 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
19.7 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was purged with nitrogen for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate (1 L)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
rinsing with 500 mL ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was added to a solution of saturated ammonium chloride and concentrated ammonium hydroxide (2 L) (
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
was stirred vigorously for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting emulsion was filtered through a small pad of Celite
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted two additional times with ethyl acetate (1100 mL)
FILTRATION
Type
FILTRATION
Details
each time filtering the resulting emulsion through Celite
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×900 mL) and brine (900 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the crude was added methanol (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with methanol (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=NNC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.